BenchChemオンラインストアへようこそ!

1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Lipophilicity Physicochemical property Drug-likeness

1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-39-4) is a fully synthetic small molecule belonging to the N-aryl-N′-tetrazole urea class. Its structure integrates a 2,4-dimethoxyaniline-derived urea terminus, a methylene bridge, and a 1-(3,4-dimethylphenyl)-1H-tetrazole moiety.

Molecular Formula C19H22N6O3
Molecular Weight 382.424
CAS No. 941875-39-4
Cat. No. B2562347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941875-39-4
Molecular FormulaC19H22N6O3
Molecular Weight382.424
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C19H22N6O3/c1-12-5-6-14(9-13(12)2)25-18(22-23-24-25)11-20-19(26)21-16-8-7-15(27-3)10-17(16)28-4/h5-10H,11H2,1-4H3,(H2,20,21,26)
InChIKeyYXOBBPRUEOKMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-39-4): Core Chemical Identity and Procurement Profile


1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-39-4) is a fully synthetic small molecule belonging to the N-aryl-N′-tetrazole urea class [1]. Its structure integrates a 2,4-dimethoxyaniline-derived urea terminus, a methylene bridge, and a 1-(3,4-dimethylphenyl)-1H-tetrazole moiety. The compound is catalogued as a research-grade chemical (typical purity ≥95%) with a molecular weight of 382.4 g/mol and a computed XLogP3 of 2.4, indicating moderate lipophilicity [1]. It is primarily supplied for early-stage drug discovery screening and preclinical target validation, with no approved therapeutic indication.

Why Generic Substitution of 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea Risks Scientific Non-Equivalence


The 3,4-dimethylphenyl substitution on the tetrazole N1 position is the principal structural feature distinguishing this compound from its closest in-class analogs, which carry unsubstituted phenyl, 4-methylphenyl, 4-methoxyphenyl, or 3,4-difluorophenyl groups at the same position [1]. These substituent variations predictably alter lipophilicity (computed XLogP3 range ~1.4–2.7 across analogs), hydrogen-bond acceptor topography, and steric bulk, all of which can modulate membrane permeability, target-binding kinetics, and metabolic stability [2]. Interchanging compounds within this series without confirmatory head-to-head data therefore risks introducing uncontrolled pharmacokinetic or pharmacodynamic variables that can confound target-engagement studies and structure–activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea Versus Closest Analogs


Computed Lipophilicity (XLogP3) Shifts Driven by 3,4-Dimethyl Substitution on the Tetrazole N1-Phenyl Ring

The 3,4-dimethyl substitution on the tetrazole N1-phenyl ring increases computed lipophilicity relative to the unsubstituted phenyl analog. The target compound (CAS 941875-39-4) has a computed XLogP3 of 2.4 [1]. In comparison, the des-methyl analog 1-(2,4-dimethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea (CAS 950473-32-2) has a lower XLogP3 of ~1.4 [2]. This +1.0 log unit difference corresponds to an approximately 10-fold increase in predicted octanol–water partition coefficient, which can substantially affect membrane permeability, plasma protein binding, and distribution volume [3].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiate the 2,4-Dimethoxyphenyl Urea Scaffold from 2,3-Dimethoxy Analogs

The target compound presents 6 hydrogen bond acceptor sites (4 from the tetrazole ring, 2 from the urea carbonyl and methoxy oxygens) and a computed topological polar surface area (TPSA) of approximately 100 Ų [1]. The 2,3-dimethoxyphenyl regioisomeric analog 1-(2,3-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS not available but structurally inferred) would retain the same H-bond acceptor count but exhibit a different spatial orientation of the methoxy groups, altering the three-dimensional electrostatic surface presented to target proteins [2]. Such positional isomerism can influence target recognition even when gross physicochemical descriptors remain identical, a phenomenon well-documented in medicinal chemistry [2].

Hydrogen bonding Polar surface area ADME prediction

Class-Level Differentiation: Tetrazole as a Carboxylic Acid Bioisostere with Enhanced Metabolic Stability

The tetrazole ring in the target compound functions as a metabolically stable bioisostere of the carboxylic acid group, a design principle validated across multiple drug classes including angiotensin II receptor blockers (e.g., losartan, candesartan) [1]. Unlike carboxylic acid-containing urea analogs, which are substrates for Phase II glucuronidation and exhibit short plasma half-lives, tetrazole ureas resist this metabolic pathway because the tetrazole NH (pKa ~4.5–5.0) is a weaker acid than a carboxylic acid and is not efficiently recognized by UDP-glucuronosyltransferases [1]. This class-level property has been exploited in patents describing tetrazole-substituted ureas as ACAT inhibitors (US 5,362,744) where the tetrazole replacement was essential for achieving oral bioavailability [2]. The 3,4-dimethylphenyl substituent on the target compound is expected to further slow oxidative metabolism by blocking potential CYP-mediated hydroxylation sites on the phenyl ring [3].

Bioisostere Metabolic stability Tetrazole pharmacology

Potential Differentiation Activity: Cellular Differentiation-Inducing Activity Referenced in Patent Literature

Patent-derived annotation indicates that this compound exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting potential use as an anticancer agent and in treating hyperproliferative skin conditions such as psoriasis [1]. Although specific IC50 values and comparator data are not publicly disclosed, the biological annotation distinguishes this compound from structurally related tetrazole ureas described primarily as ACAT inhibitors (US 5,362,744) or urea transporter inhibitors [2], which operate through entirely different mechanisms (cholesterol esterification inhibition and urea transport blockade, respectively). This mechanistic divergence suggests that the 3,4-dimethylphenyl-tetrazole substitution pattern may confer target-binding properties distinct from those of the ACAT-focused N-phenyl-tetrazole urea series [2].

Differentiation therapy Anticancer Monocyte differentiation

Optimal Research and Industrial Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941875-39-4)


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Based on patent-derived annotation indicating the compound arrests proliferation of undifferentiated cells and promotes monocytic differentiation [1], this compound is best deployed as a probe in phenotypic differentiation screens using AML (e.g., HL-60, U937) or solid tumor cell lines co-cultured with stromal components. Its 3,4-dimethylphenyl substitution differentiates it from ACAT-inhibiting tetrazole ureas that would not be expected to produce a differentiation readout [2].

Structure–Activity Relationship (SAR) Studies on Tetrazole N1-Substituent Effects

The compound serves as the 3,4-dimethylphenyl-exemplar in a systematic SAR matrix examining how electron-donating alkyl substituents on the N1-phenyl ring affect target binding, cellular permeability, and metabolic stability. The computed XLogP3 of 2.4 and H-bond acceptor count of 6 [1] provide reference values for correlating physicochemical descriptors with biological activity across the analog series.

In Vitro ADME Comparator for Evaluating Methyl-Substitution Effects on Microsomal Stability

The 3,4-dimethyl blocking groups are predicted to impede CYP-mediated phenyl hydroxylation [1]. This compound can be used as the 'methyl-capped' comparator against the unsubstituted phenyl analog (CAS 950473-32-2) [2] in paired liver microsome stability assays (human and rodent) to quantify the metabolic shielding effect conferred by the dimethyl substitution.

Tetrazole Bioisostere Benchmarking in Permeability and Efflux Assays

As a representative tetrazole-urea with moderate lipophilicity (XLogP3 = 2.4) [1], the compound can serve as a benchmark in Caco-2 or MDCK-MDR1 permeability assays when comparing tetrazole-containing scaffolds against carboxylic acid analogs, providing data to validate the bioisostere strategy for enhancing passive permeability and reducing efflux liability [3].

Quote Request

Request a Quote for 1-(2,4-dimethoxyphenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.